Cas no 936233-09-9 ((S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride)

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride is a chiral sulfonamide derivative with potential applications in medicinal chemistry and drug development. Its structural features, including the isoquinoline core and piperidinylmethyl moiety, make it a valuable intermediate for designing biologically active compounds. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound may serve as a building block for targeting receptors or enzymes, particularly in neurological or cardiovascular research. Its defined stereochemistry at the (S)-configuration ensures precise interactions in chiral environments, supporting structure-activity relationship studies. The sulfonic acid amide group offers versatility for further functionalization, making it useful in synthetic workflows.
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride structure
936233-09-9 structure
Product name:(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride
CAS No:936233-09-9
MF:C15H19N3O2S
MW:305.395262002945
CID:999892
PubChem ID:45158580

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride
    • 936233-11-3
    • 936233-09-9
    • (R)-N-(Piperidin-3-ylmethyl)isoquinoline-5-sulfonamide
    • (S)-Isoquinoline-5-sulfonic acid(piperidin-3-ylmethyl)-amide dihydrochloride
    • (R)-N-(Piperidin-3-ylmethyl)isoquinoline-5-sulfonamide dihydrochloride
    • N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide;dihydrochloride
    • Inchi: InChI=1S/C15H19N3O2S/c19-21(20,18-10-12-3-2-7-16-9-12)15-5-1-4-13-11-17-8-6-14(13)15/h1,4-6,8,11-12,16,18H,2-3,7,9-10H2/t12-/m1/s1
    • InChI Key: LVKNSNFJNYCSHC-GFCCVEGCSA-N
    • SMILES: C1CC(CNC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Computed Properties

  • Exact Mass: 377.07300
  • Monoisotopic Mass: 305.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • PSA: 79.47000
  • LogP: 4.91720

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM580918-5g
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride
936233-09-9 95%+
5g
$9800 2024-07-19
Chemenu
CM580918-1g
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride
936233-09-9 95%+
1g
$3920 2024-07-19

Additional information on (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride

Recent Advances in the Study of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride (CAS: 936233-09-9)

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride (CAS: 936233-09-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a modulator of various biological targets, particularly in the context of neurological disorders and cancer therapeutics. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

Recent literature indicates that (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride exhibits high affinity for specific G-protein-coupled receptors (GPCRs), which are implicated in a range of neurological conditions, including Parkinson's disease and schizophrenia. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a potent and selective antagonist for the dopamine D3 receptor, with potential implications for the treatment of addiction and other dopamine-related disorders.

In addition to its neurological applications, (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute revealed that this compound inhibits the proliferation of certain cancer cell lines by targeting the PI3K/AKT/mTOR signaling pathway. The study, published in Cancer Research, reported a significant reduction in tumor growth in mouse models, suggesting its potential as a novel chemotherapeutic agent.

The synthesis of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride has also been a focus of recent research. A 2022 paper in Organic Letters detailed an optimized synthetic route that improves yield and purity, making the compound more accessible for further studies. The authors emphasized the importance of chiral purity, as the (S)-enantiomer exhibits significantly higher biological activity compared to its (R)-counterpart.

Despite these promising findings, challenges remain in the development of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is exploring structural modifications to enhance its pharmacokinetic properties while maintaining its biological efficacy.

In conclusion, (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride represents a versatile compound with significant potential in both neurological and oncological applications. Continued research into its mechanism of action and therapeutic optimization is warranted to fully realize its clinical potential.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd